molecular formula C10H11ClFNO B13306735 3-((3-Chloro-2-fluorobenzyl)oxy)azetidine

3-((3-Chloro-2-fluorobenzyl)oxy)azetidine

Katalognummer: B13306735
Molekulargewicht: 215.65 g/mol
InChI-Schlüssel: BPYLGQKVUKXLBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Chloro-2-fluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a benzyl group substituted with chlorine and fluorine atoms. It is primarily used in research and development, particularly in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-2-fluorobenzyl)oxy)azetidine typically involves the reaction of 3-chloro-2-fluorobenzyl alcohol with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-Chloro-2-fluorobenzyl)oxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-((3-Chloro-2-fluorobenzyl)oxy)azetidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-((3-Chloro-2-fluorobenzyl)oxy)azetidine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring and the substituted benzyl group may play a role in its biological activity by binding to enzymes or receptors, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((3-Chloro-2-fluorobenzyl)oxy)azetidine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C10H11ClFNO

Molekulargewicht

215.65 g/mol

IUPAC-Name

3-[(3-chloro-2-fluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11ClFNO/c11-9-3-1-2-7(10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2

InChI-Schlüssel

BPYLGQKVUKXLBK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)OCC2=C(C(=CC=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.